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Introduction
L-Oligonucleotides, the enantiomers of naturally occurring D-oligonucleotides, are nucleic acid

sequences built from L-ribose or L-2'-deoxyribose sugar moieties. This mirror-image

configuration grants them remarkable resistance to degradation by nucleases, which are

stereospecific for D-nucleic acids. This intrinsic biostability makes L-oligonucleotides, including

L-DNA and L-RNA, highly attractive candidates for various therapeutic and diagnostic

applications, such as aptamers (Spiegelmers®), antisense oligonucleotides, and molecular

probes.

This document provides detailed application notes and experimental protocols for the solid-

phase synthesis of L-oligonucleotides using the well-established phosphoramidite chemistry.

The methodologies described are applicable for the synthesis of both L-DNA and L-RNA

sequences.

Core Principles of Solid-Phase L-Oligonucleotide
Synthesis
The chemical synthesis of L-oligonucleotides follows the same fundamental principles as the

synthesis of their natural D-counterparts. The process is typically carried out on an automated

solid-phase synthesizer, where the growing oligonucleotide chain is covalently attached to an
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insoluble solid support, usually controlled pore glass (CPG).[1][2][3] This approach allows for

the easy removal of excess reagents and byproducts by simple washing steps, driving the

reactions to completion.[3]

The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each

nucleotide addition:

Deblocking (Detritylation): Removal of the 5'-hydroxyl protecting group (typically a

dimethoxytrityl, DMT group) from the support-bound nucleoside.[1][4]

Coupling: Activation of the incoming L-nucleoside phosphoramidite and its subsequent

reaction with the free 5'-hydroxyl group of the growing chain.[4][5]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutations in the final product.[6][7]

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester.[1][4]

This cycle is repeated until the desired sequence is assembled. Finally, the L-oligonucleotide is

cleaved from the solid support, and all remaining protecting groups are removed.

Data Presentation: Synthesis Efficiency and Yield
The overall yield of a full-length oligonucleotide is highly dependent on the average coupling

efficiency of each cycle. Even a small decrease in coupling efficiency can significantly reduce

the yield of the desired product, especially for longer sequences. The theoretical yield can be

calculated using the formula: Yield = (Coupling Efficiency)^(n-1), where 'n' is the number of

nucleotides in the sequence.[8][9]
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Oligonucleotide
Length (n)

Theoretical Full-
Length Product
Yield at 99.5%
Coupling Efficiency

Theoretical Full-
Length Product
Yield at 99.0%
Coupling Efficiency

Theoretical Full-
Length Product
Yield at 98.0%
Coupling Efficiency

20-mer 90.9% 82.6% 68.1%

30-mer 86.5% 74.7% 55.7%

40-mer 82.2% 67.6% 45.5%

50-mer 78.2% 61.1% 37.2%

70-mer 70.8% 49.9% 24.8%

100-mer 60.9% 37.0% 13.5%

(Data adapted from

Gene Link and TriLink

BioTechnologies)[8][9]

[10]
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Parameter Typical Value/Condition Notes

Synthesis Scale 40 nmol - 10 µmol
Larger scales are possible for

therapeutic applications.[3]

Solid Support
Controlled Pore Glass (CPG)

or Polystyrene

Loading typically 20-30 µmol/g

for CPG.[3][11]

Phosphoramidite Excess 5-fold molar excess
Relative to the starting scale of

the synthesis.[4]

Activator

0.2–0.7 M 1H-tetrazole, 4,5-

dicyanoimidazole (DCI), or 5-

(ethylthio)-1H-tetrazole (ETT)

in Acetonitrile

[12]

Coupling Time (L-DNA) ~30 seconds [4]

Coupling Time (L-RNA) 5 - 15 minutes

Longer time required due to

steric hindrance from the 2'-O-

protecting group.[12]

Capping Reagents
Acetic Anhydride and N-

Methylimidazole (NMI)
[6]

Oxidation Reagent
0.02 - 0.1 M Iodine in

THF/Pyridine/Water
[4][12]

Final Purity (HPLC) >90%
Dependent on length and

sequence.

Purification Methods

Desalting, Reverse-Phase

HPLC (RP-HPLC), Anion-

Exchange HPLC (AEX-HPLC),

Polyacrylamide Gel

Electrophoresis (PAGE)

[13][14][15]

Experimental Protocols
Note: The following protocols are generalized for automated solid-phase synthesis. Specific

parameters may need to be optimized based on the synthesizer, reagents, and the specific L-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-4-key-takeaways-for-in-house-oligo-production
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
https://atdbio.com/nucleic-acids-book/Purification-of-oligonucleotides
https://pmc.ncbi.nlm.nih.gov/articles/PMC5187934/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


oligonucleotide sequence. The synthesis of L-oligonucleotides requires the use of the

corresponding L-nucleoside phosphoramidites and L-nucleoside-functionalized solid supports.

Protocol 1: Solid-Phase Synthesis Cycle for L-DNA
Preparation:

Ensure all reagents (L-phosphoramidites, activator, deblocking, capping, and oxidizing

solutions) are fresh, of high purity, and anhydrous.

Dissolve L-phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.

Install the appropriate L-nucleoside-functionalized CPG column on the synthesizer.

Deblocking (Detritylation):

Flush the column with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid

(DCA) in dichloromethane (DCM) to remove the 5'-DMT group.[4][12]

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the

cleaved DMT cation.

Coupling:

Deliver a mixture of the next L-nucleoside phosphoramidite (5-fold molar excess) and an

activator (e.g., 0.45 M 1H-tetrazole in acetonitrile) to the column.[4]

Allow the coupling reaction to proceed for 30-60 seconds.

Capping:

Deliver a 1:1 mixture of capping reagent A (acetic anhydride/pyridine/THF) and capping

reagent B (N-methylimidazole/THF) to the column.

Allow the capping reaction to proceed for 30 seconds to acetylate any unreacted 5'-

hydroxyl groups.[6]

Oxidation:
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Flush the column with an oxidizing solution (0.02 M iodine in THF/pyridine/water).[4]

Allow the oxidation to proceed for 30 seconds to convert the phosphite triester to a stable

phosphate triester.

Wash the column with anhydrous acetonitrile.

Iteration:

Repeat steps 2-5 for each subsequent L-nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection
Cleavage from Solid Support:

After the final synthesis cycle, transfer the solid support from the column to a screw-cap

vial.

Add concentrated ammonium hydroxide (28-30%) to the solid support.

Incubate at room temperature for 1-2 hours to cleave the L-oligonucleotide from the

support.[16]

Base and Phosphate Deprotection:

Heat the sealed vial containing the oligonucleotide and ammonium hydroxide at 55°C for

8-12 hours. This removes the protecting groups from the nucleobases (e.g., benzoyl,

isobutyryl) and the cyanoethyl groups from the phosphate backbone.[11]

Alternatively, for faster deprotection, a 1:1 mixture of ammonium hydroxide and 40%

aqueous methylamine (AMA) can be used at 65°C for 15 minutes (ensure that acetyl-

protected dC is used with this method).[17]

Work-up:

Cool the vial to room temperature.
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Carefully open the vial and evaporate the ammonia/methylamine solution to dryness using

a vacuum concentrator.

Resuspend the crude L-oligonucleotide pellet in sterile, nuclease-free water.

Protocol 3: Purification by Reverse-Phase HPLC (RP-
HPLC)

Sample Preparation:

Dissolve the crude L-oligonucleotide in the HPLC mobile phase A (e.g., 0.1 M

triethylammonium acetate (TEAA), pH 7.0).

HPLC Conditions:

Column: C18 reverse-phase column.[18]

Mobile Phase A: 0.1 M TEAA in water.

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

Flow Rate: 1.0 mL/min.

Temperature: 50-60°C.[18]

Detection: UV absorbance at 260 nm.[18]

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes (this may

need to be optimized based on the oligonucleotide length and sequence).

Fraction Collection and Desalting:

Collect the fractions corresponding to the major peak (the full-length L-oligonucleotide).

Combine the collected fractions and evaporate the solvent using a vacuum concentrator.

Perform desalting using a desalting column or ethanol precipitation to remove the TEAA

buffer salts.
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Resuspend the purified L-oligonucleotide in sterile, nuclease-free water.

Mandatory Visualizations
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085107#solid-phase-synthesis-of-l-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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